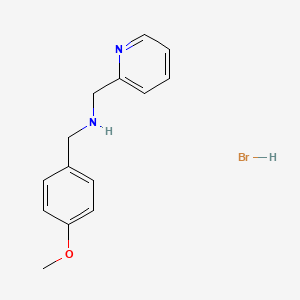

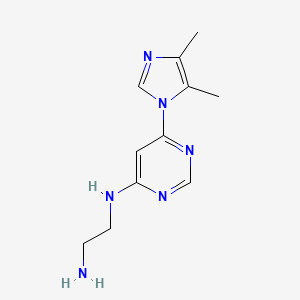

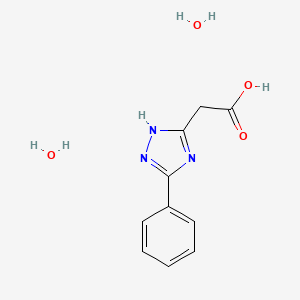

N1-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine

Vue d'ensemble

Description

N1-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine, also known as GSK461364A, is a small molecule inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in cell cycle regulation and is overexpressed in many types of cancer. GSK461364A has shown promising results in preclinical studies as an anti-cancer agent.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- The synthesis of related compounds involving N1-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine often involves nucleophilic aromatic substitution and other reactions. These compounds are characterized using techniques such as NMR, MS HPLC, IR, and UV-VIS spectroscopy. Single crystal X-ray diffraction is also used for structure confirmation (El-Gokha et al., 2019).

Potential Medicinal Applications

- Certain derivatives of the compound have been synthesized with potential cytotoxicity and tyrosine-kinase inhibitory properties, indicating possible use in anticancer drugs (Cortés-García et al., 2016).

- A series of Mannich bases related to the compound have shown significant antimicrobial activity against various strains of bacteria and fungi, suggesting potential in the development of new antimicrobial agents (Desai et al., 2012).

Chemical and Material Science Applications

- The compound and its derivatives have applications in material science, such as in the synthesis of polyimides with excellent solubility and thermal stability. This indicates potential use in high-performance materials (Ghaemy & Alizadeh, 2009).

- In corrosion inhibition, derivatives of the compound have shown good anti-corrosion performance for carbon steel in acidic media, making it a potential green corrosion inhibitor (Chen et al., 2021).

Biological and Pharmacological Research

- Novel diamidines derived from the compound have shown strong DNA affinities and potent in vitro activity against protozoal infections, offering insights into new antiprotozoal agents (Ismail et al., 2004).

- Derivatives have also demonstrated potential as antimalarials, exhibiting good potency against erythrocyte-stage Plasmodium falciparum, a common causative agent of malaria (Deng et al., 2010).

Mécanisme D'action

Target of action

Imidazole-containing compounds are known to interact with a variety of biological targets. The specific target would depend on the exact structure and functional groups present in the compound .

Mode of action

The mode of action of imidazole-containing compounds can vary widely, depending on their specific structure and the biological target they interact with .

Biochemical pathways

Imidazole-containing compounds can affect various biochemical pathways. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole-containing compounds can vary widely and would depend on the specific structure of the compound .

Result of action

The molecular and cellular effects of imidazole-containing compounds can vary widely, depending on their specific structure and the biological target they interact with .

Action environment

The action, efficacy, and stability of imidazole-containing compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .

Propriétés

IUPAC Name |

N'-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N6/c1-8-9(2)17(7-16-8)11-5-10(13-4-3-12)14-6-15-11/h5-7H,3-4,12H2,1-2H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOXXNOCIJIVZSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(C=N1)C2=NC=NC(=C2)NCCN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

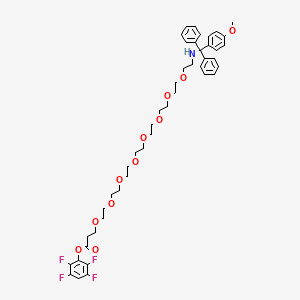

![2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride](/img/structure/B1432205.png)

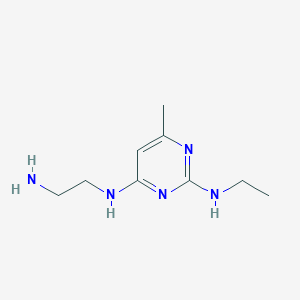

![Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1432219.png)